5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate
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Overview
Description
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of endothelial cell proliferation and angiogenesis. This activity is attributed to its ability to inhibit enzymes such as type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are involved in cellular processes related to growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinolin-8-yl (2,4-dichlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (3-chlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (4-chlorophenyl)carbamate
Uniqueness
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions on the quinoline and phenyl rings can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
20842-60-8 |
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Molecular Formula |
C16H10Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-8-14(15-10(11)4-3-9-19-15)22-16(21)20-13-6-2-1-5-12(13)18/h1-9H,(H,20,21) |
InChI Key |
KLNLWKDIPWGVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl |
Origin of Product |
United States |
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